Albendazole Oxide

Description

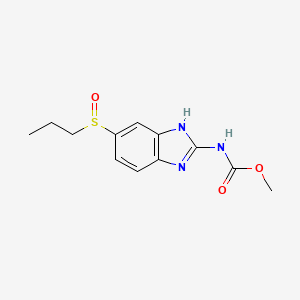

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTGHWHFYNYFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057768 | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | albendazole S-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54029-12-8, 122063-20-1, 122063-21-2 | |

| Record name | (±)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54029-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Albendazole sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122063-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albendazole oxide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albendazole oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13871 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Albendazole oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[6-(propane-1-sulfinyl)-1H-1,3-benzodiazol-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBENDAZOLE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J39B52TV34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Albendazole Oxide on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (B1665689), a broad-spectrum benzimidazole (B57391) anthelmintic, is a cornerstone in the treatment of a wide range of parasitic helminth infections in both human and veterinary medicine.[1] Following oral administration, albendazole is rapidly and extensively metabolized, primarily in the liver, to its pharmacologically active sulfoxide (B87167) metabolite, albendazole oxide (also known as ricobendazole).[2][3] It is this active metabolite that is largely responsible for the systemic anthelmintic efficacy of the drug. The therapeutic success of albendazole and its active metabolite is predominantly attributed to their specific interaction with the parasite's cytoskeleton, leading to a cascade of events that culminate in parasite death.

This technical guide provides a comprehensive overview of the core mechanism of action of this compound: its targeted disruption of tubulin polymerization. We will delve into the molecular interactions, the downstream cellular consequences for the parasite, and provide detailed experimental protocols for key assays used to investigate this mechanism. All quantitative data is summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary molecular target of this compound is β-tubulin, a subunit of the tubulin heterodimer which, along with α-tubulin, polymerizes to form microtubules.[4][5] Microtubules are dynamic cytoskeletal structures essential for a multitude of vital cellular functions in eukaryotes, including cell division, intracellular transport, maintenance of cell shape, and motility. By disrupting microtubule formation, this compound selectively cripples these fundamental processes in susceptible parasites.

Binding to the Colchicine-Sensitive Site on β-Tubulin

This compound exerts its inhibitory effect by binding to the colchicine-sensitive site on the β-tubulin subunit of the tubulin heterodimer.[1] This binding is characterized by a higher affinity for parasite β-tubulin isoforms compared to their mammalian counterparts, which is the basis for the drug's selective toxicity. While albendazole also binds to mammalian tubulin, it does so with a significantly lower affinity, minimizing host toxicity at therapeutic doses.

The binding of this compound to this site is non-covalent and interferes with the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule polymer. This steric hindrance and conformational disruption effectively "caps" the growing end of the microtubule, preventing further elongation.

Disruption of Microtubule Dynamics

The inhibition of tubulin polymerization by this compound disrupts the dynamic equilibrium of the microtubule cytoskeleton. In a healthy cell, microtubules are in a constant state of flux, with polymerization and depolymerization occurring to meet the cell's functional demands. By preventing the addition of new tubulin dimers, this compound shifts this balance towards net depolymerization. The resulting loss of microtubule structures has profound and pleiotropic effects on the parasite's cellular physiology.

Downstream Cellular Consequences

The depolymerization of microtubules triggers a cascade of downstream events that ultimately lead to the death of the parasite. These consequences include:

-

Impaired Glucose Uptake: In many parasitic helminths, the intestinal cells are responsible for nutrient absorption, a process that is dependent on the integrity of the microtubular cytoskeleton. Disruption of these microtubules impairs the uptake of glucose, leading to glycogen (B147801) depletion and a severe energy deficit.[1]

-

Inhibition of Cell Division (Mitotic Arrest): Microtubules are the primary components of the mitotic spindle, which is essential for the segregation of chromosomes during cell division. By preventing the formation of the mitotic spindle, this compound causes an arrest of the cell cycle in the G2/M phase, inhibiting cell proliferation and regeneration.[1]

-

Disruption of Intracellular Transport: Microtubules serve as tracks for the motor proteins that transport vesicles, organelles, and other cellular components. The loss of these tracks disrupts vital processes such as the secretion of enzymes and the transport of waste products.

-

Loss of Cell Structure and Motility: The microtubule network provides structural support and is involved in maintaining cell shape and facilitating motility. Its disruption leads to a loss of structural integrity and impaired movement.

Quantitative Data

The efficacy of this compound in inhibiting tubulin polymerization can be quantified through the determination of its half-maximal inhibitory concentration (IC50) and its binding affinity (Kd) for β-tubulin. These values can vary depending on the parasite species and the specific β-tubulin isotype.

(Placeholder for Table 1: IC50 Values of this compound for Tubulin Polymerization Inhibition)

(Placeholder for Table 2: Binding Affinity (Kd) of this compound for Parasite β-Tubulin)

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the mechanism of action of this compound on tubulin polymerization.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Principle: This assay measures the increase in light scattering (turbidity) as purified tubulin dimers polymerize into microtubules. Inhibitors of polymerization, such as this compound, will reduce the rate and extent of this increase in turbidity.

Materials:

-

Lyophilized, purified parasite tubulin (>90% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

-

GTP (10 mM stock solution)

-

Glycerol

-

This compound stock solution (in DMSO)

-

96-well, clear bottom microplate

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Methodology:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice at all times.

-

Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 10% (v/v) glycerol. Keep on ice.

-

Prepare serial dilutions of this compound in polymerization buffer. Include a vehicle control (DMSO) at the same final concentration.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.

-

In a pre-chilled 96-well plate on ice, add 10 µL of each this compound dilution or vehicle control to the appropriate wells.

-

To initiate the reaction, add 90 µL of the cold tubulin/polymerization buffer mixture to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration of this compound.

-

Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear phase of each curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Competitive Colchicine-Binding Assay

Principle: This assay determines if a test compound binds to the colchicine-binding site on tubulin by measuring its ability to compete with and displace a radiolabeled ligand (e.g., [3H]colchicine) that is known to bind to this site.

Materials:

-

Purified parasite tubulin

-

[3H]Colchicine

-

This compound

-

Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

DEAE-cellulose filter discs

-

Scintillation fluid and counter

Methodology:

-

Reaction Setup:

-

In microcentrifuge tubes, combine purified tubulin, a fixed concentration of [3H]colchicine, and varying concentrations of this compound in binding buffer.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled colchicine).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1 hour to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixtures through DEAE-cellulose filter discs under vacuum. The tubulin-ligand complexes will bind to the filters.

-

Wash the filters with ice-cold binding buffer to remove unbound [3H]colchicine.

-

-

Quantification:

-

Place the filter discs in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of specifically bound [3H]colchicine at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding versus the logarithm of the this compound concentration to determine the IC50 value.

-

The binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.

-

Immunofluorescence Microscopy for Microtubule Disruption

Principle: This cell-based assay visualizes the effect of this compound on the microtubule network within intact parasite cells or cultured cells expressing parasite tubulin.

Materials:

-

Parasite cells or a suitable cell line

-

Culture medium

-

This compound

-

Fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment:

-

Culture the cells on glass coverslips to an appropriate confluency.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 6-24 hours). Include a vehicle control.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

If using paraformaldehyde, permeabilize the cells to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with the primary anti-β-tubulin antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

-

Analysis:

-

Qualitatively assess the disruption of the microtubule network at different concentrations of this compound compared to the control.

-

Quantitative analysis can be performed using image analysis software to measure parameters such as microtubule density and length.

-

Conclusion

This compound, the primary active metabolite of albendazole, exerts its potent anthelmintic effects through a well-defined mechanism of action: the inhibition of tubulin polymerization. By binding to the colchicine-sensitive site on parasite β-tubulin, it disrupts the dynamic instability of microtubules, leading to a cascade of downstream cellular events that are catastrophic for the parasite. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of effective anthelmintic therapies and for managing the emergence of drug resistance. This technical guide provides a foundational resource for researchers and drug development professionals working to combat parasitic diseases.

References

- 1. Albendazole - Wikipedia [en.wikipedia.org]

- 2. In Vitro Analysis of Albendazole Sulfoxide Enantiomers Shows that (+)-(R)-Albendazole Sulfoxide Is the Active Enantiomer against Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Albendazole specifically disrupts microtubules and protein turnover in the tegument of the cestode Mesocestoides corti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver fluke β-tubulin isotype 2 binds albendazole and is thus a probable target of this drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Distinction: A Technical Guide to Albendazole and Albendazole Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (B1665689), a broad-spectrum benzimidazole (B57391) anthelmintic, is a cornerstone in the treatment of various parasitic helminth infections. However, its therapeutic efficacy is not directly attributable to the administered parent drug. Following oral administration, albendazole undergoes rapid and extensive first-pass metabolism in the liver, transforming into its primary active metabolite, albendazole oxide, also known as albendazole sulfoxide (B87167).[1] This biotransformation is pivotal to its systemic anthelmintic activity. This technical guide provides an in-depth exploration of the fundamental differences between albendazole and this compound, focusing on their chemical structures, metabolic relationship, mechanism of action, pharmacokinetics, and in vitro efficacy.

Chemical and Structural Differences

Albendazole and this compound share a core benzimidazole structure but differ in the oxidation state of the sulfur atom within the propylthio side chain. Albendazole is chemically designated as methyl 5-(propylthio)-1H-benzimidazol-2-ylcarbamate.[2][3][4][5] In contrast, this compound is the sulfoxide derivative, methyl 5-(propylsulfinyl)-1H-benzimidazol-2-ylcarbamate.[6][7][8] This seemingly minor structural modification profoundly impacts the physicochemical properties and biological activity of the molecule.

| Feature | Albendazole | This compound |

| Chemical Name | Methyl 5-(propylthio)-1H-benzimidazol-2-ylcarbamate | Methyl 5-(propylsulfinyl)-1H-benzimidazol-2-ylcarbamate |

| Molecular Formula | C₁₂H₁₅N₃O₂S[4] | C₁₂H₁₅N₃O₃S[7] |

| Molecular Weight | 265.33 g/mol [4] | 281.33 g/mol [7] |

| Key Structural Difference | Thioether (-S-) | Sulfoxide (-SO-) |

Metabolic Pathway: The Prodrug to Active Metabolite Conversion

Albendazole functions as a prodrug, with its systemic therapeutic effects primarily mediated by this compound.[4] The metabolic conversion is a critical step in its bioactivation.

Experimental Protocol: In Vivo Metabolism Study

Objective: To characterize the metabolic fate of albendazole in vivo and quantify the formation of its metabolites.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: A single oral dose of albendazole (e.g., 10 mg/kg) is administered by gavage.

-

Sample Collection: Blood samples are collected via the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma.

-

Sample Preparation:

-

To 1 mL of plasma, an internal standard (e.g., oxfendazole) is added.

-

The plasma is deproteinized with a suitable organic solvent (e.g., acetonitrile).

-

The mixture is vortexed and then centrifuged to precipitate proteins.

-

The supernatant is collected and evaporated to dryness under a gentle stream of nitrogen.

-

The residue is reconstituted in the mobile phase for analysis.

-

-

Analytical Method:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A C18 column is commonly used.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer, pH 6.0) in a specific ratio (e.g., 30:70 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 292 nm.

-

-

Data Analysis: The concentrations of albendazole, this compound, and other metabolites are determined by comparing their peak areas to that of the internal standard and constructing a calibration curve. Pharmacokinetic parameters are then calculated using appropriate software.

The metabolic conversion of albendazole to this compound is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and flavin-containing monooxygenases (FMOs) in the liver.[10] this compound is subsequently metabolized to the inactive albendazole sulfone.

Mechanism of Action: Targeting Microtubule Synthesis

Both albendazole and this compound exert their anthelmintic effect through the same fundamental mechanism: the disruption of microtubule polymerization in helminth cells.[11][12][13]

They selectively bind to the β-tubulin subunit of the parasite's microtubules with high affinity.[14] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal components involved in various cellular processes, including cell division, motility, and intracellular transport. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and ultimately, cell death of the parasite.[1][4]

Pharmacokinetics: A Tale of Two Molecules

The pharmacokinetic profiles of albendazole and this compound are distinctly different, highlighting the role of albendazole as a prodrug.

| Parameter | Albendazole | This compound | Reference |

| Absorption | Poorly absorbed (<5%) | Formed from Albendazole metabolism | [15] |

| Plasma Concentration | Negligible or undetectable | Systemically available active form | [2] |

| Cmax (400 mg dose) | 12.5 - 26.5 ng/mL | 288 - 380 ng/mL | [16] |

| Tmax (400 mg dose) | ~2 hours | ~4 hours | [16] |

| Half-life (t½) | ~1.5 hours | ~7 - 8 hours | [16] |

| Protein Binding | Not applicable (transient) | ~70% |

Note: Pharmacokinetic parameters can vary significantly depending on factors such as co-administration with a fatty meal, which can increase the bioavailability of this compound.[17]

In Vitro Efficacy: The Active Metabolite Takes the Lead

While both compounds share the same target, their in vitro activity can differ, largely due to the poor solubility of albendazole. This compound, being the systemically active form, is often the focus of in vitro studies.

| Organism | Compound | IC₅₀ | Reference |

| Encephalitozoon intestinalis | Albendazole | ~10 ng/mL | [18] |

| Encephalitozoon intestinalis | This compound | ~5.9 ng/mL (1.7-fold more inhibitory) | [18] |

| Various Cancers (CYP Inhibition) | Albendazole-oxantel pamoate | 3.1 µM | [19] |

| Various Cancers (CYP Inhibition) | Albendazole sulfoxide-mebendazole | 3.8 µM | [19] |

Note: Direct comparative IC₅₀ values for helminths are scarce in the literature as albendazole is often considered inactive in vitro due to its low solubility and rapid conversion in vivo.

Experimental Protocol: In Vitro Anthelmintic Activity Assay (Larval Motility Assay)

Objective: To determine the in vitro efficacy of anthelmintic compounds against helminth larvae.

Methodology:

-

Parasite: Haemonchus contortus third-stage larvae (L3) are commonly used.

-

Assay Plate Preparation: A 96-well microtiter plate is used.

-

Compound Preparation: Test compounds (Albendazole and this compound) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in the assay medium.

-

Assay Procedure:

-

Approximately 50-100 L3 larvae are added to each well containing the assay medium.

-

The test compounds at various concentrations are added to the wells.

-

Control wells containing only the medium and medium with the solvent are included.

-

The plate is incubated at 37°C for a specified period (e.g., 24, 48, 72 hours).

-

-

Motility Assessment: Larval motility is assessed visually under a microscope or using an automated imaging system. Motility is scored on a predefined scale (e.g., 0 = no movement, 3 = vigorous movement).

-

Data Analysis: The percentage of larval motility inhibition is calculated for each concentration. The IC₅₀ value (the concentration that inhibits 50% of larval motility) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[20]

Experimental Workflow: From Drug Administration to Cellular Effect

The journey from the administration of albendazole to its ultimate effect on the parasite involves a series of sequential steps.

Conclusion

The primary distinction between albendazole and this compound lies in their roles as a prodrug and its active metabolite, respectively. While structurally similar, the oxidation of the sulfur atom transforms the poorly absorbed albendazole into the systemically available and therapeutically active this compound. This conversion is essential for its efficacy against systemic helminth infections. Both compounds share the same mechanism of action, targeting β-tubulin and disrupting microtubule polymerization in the parasite. Understanding these fundamental differences is crucial for researchers and drug development professionals in the fields of parasitology and medicinal chemistry, as it informs strategies for optimizing drug delivery, enhancing bioavailability, and overcoming potential resistance mechanisms.

References

- 1. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. GSRS [precision.fda.gov]

- 4. Albendazole - Wikipedia [en.wikipedia.org]

- 5. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. albendazole S-oxide (CHEBI:16959) [ebi.ac.uk]

- 7. medkoo.com [medkoo.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazoles | zars.2's Site [u.osu.edu]

- 12. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biochemical basis of anthelmintic action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic Characterization and Comparative Bioavailability of an Innovative Orodispersible Fixed-Dose Combination of Ivermectin and Albendazole: A Single Dose, Open Label, Sequence Randomized, Crossover Clinical Trial in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Albendazole, Albendazole Sulfoxide, and Albendazole Sulfone Determined from Plasma, Blood, Dried-Blood Spots, and Mitra Samples of Hookworm-Infected Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Diet-Related Changes on Albendazole Absorption, Systemic Exposure, and Pattern of Urinary Excretion in Treated Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. In Vitro and In Vivo Drug Interaction Study of Two Lead Combinations, Oxantel Pamoate plus Albendazole and Albendazole plus Mebendazole, for the Treatment of Soil-Transmitted Helminthiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of nematode susceptibility and resistance to anthelmintic drugs with a WMicrotracker motility assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Albendazole Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Albendazole Oxide, also known as Ricobendazole or Albendazole Sulfoxide. This active metabolite of the anthelmintic drug Albendazole is of significant interest for research and development due to its pharmacological activity. The following sections detail its key characteristics, present quantitative data in a structured format, outline relevant experimental methodologies, and provide visual representations of its metabolic pathway and mechanism of action.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N₃O₃S | [1][2][3] |

| Molar Mass | 281.33 g/mol | [1][3] |

| Appearance | White to off-white powder/solid | [1][2][4] |

| Melting Point | 226-228 °C (with decomposition) | [1][4] |

| Boiling Point | 357.3 °C at 760 mmHg | [1][2] |

| Density | 1.40 g/cm³ | [1][2] |

| Flash Point | 169.9 °C | [1][2] |

| Water Solubility | 62 mg/L (at 25 °C) | [1][5] |

| Solubility in other solvents | Soluble in DMSO (11-25 mg/mL at 25 °C); Sparingly soluble in Chloroform and Methanol (B129727); Insoluble in Ethanol and Water. | [1][4][6][7] |

| pKa | 3.28 ± 0.01 and 9.93 ± 0.01 (in H₂O at 25 °C, I=0.1 NaCl) | [1][5] |

| LogP | 0.91 - 1.4 | [2][8] |

| Storage Conditions | Sealed in a dry environment at 2-8 °C for long-term storage. | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline standard experimental procedures for determining the key physicochemical properties of this compound.

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[9][10][11]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of approximately 3 mm.[12][13] The tube is then tapped gently to ensure the sample is compact at the bottom.[12]

-

Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube filled with a high-boiling point oil can be used.[9][10]

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.[9]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[10]

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. This range is reported as the melting point.[9][10] For this compound, decomposition is noted during melting.[1][4]

-

The solubility of this compound in various solvents can be determined using the shake-flask method.

-

Materials: this compound, selected solvents (e.g., water, DMSO, ethanol), a constant temperature shaker, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a constant temperature shaker (e.g., at 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined by a validated analytical method, such as HPLC-UV.

-

The experiment is performed in triplicate to ensure accuracy.

-

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration.[14][15]

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.[15] The concentration should be in the range of 1 mM.[14]

-

Apparatus: A calibrated potentiometer with a pH electrode, a magnetic stirrer, and a micro-burette for the addition of titrant.

-

Procedure:

-

The this compound solution is placed in a thermostated vessel (e.g., at 25 °C) and stirred.

-

The initial pH of the solution is recorded.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[14]

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued until the pH range of interest has been covered.

-

The pKa values are determined from the inflection points of the resulting titration curve (pH vs. volume of titrant).[14]

-

The chemical stability of this compound can be evaluated under various stress conditions as per ICH guidelines.[16]

-

Conditions: The stability of the compound is tested under conditions of hydrolysis (acidic, basic, and neutral), oxidation, and photolysis.

-

Procedure:

-

Hydrolysis: Solutions of this compound are prepared in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions and stored at a specific temperature (e.g., 60 °C) for a defined period.

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolysis: A solution of the compound, as well as the solid material, is exposed to UV and visible light.

-

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to identify any degradation products.

-

Visualizations

The following diagrams illustrate the metabolic pathway of Albendazole and the mechanism of action of its active metabolite, this compound.

Caption: Metabolic pathway of Albendazole to its active and inactive metabolites.

Caption: Mechanism of action of this compound in parasitic cells.

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The presented information on its physical and chemical properties, along with standardized experimental protocols, serves as a valuable resource for drug development and further scientific investigation. The visualized metabolic pathway and mechanism of action offer a clear understanding of its biological context.

References

- 1. This compound [chembk.com]

- 2. This compound | antiparasitic agent | CAS# 54029-12-8 | InvivoChem [invivochem.com]

- 3. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Albendazole S-oxide CAS#: 54029-12-8 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. westlab.com [westlab.com]

- 12. thinksrs.com [thinksrs.com]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. enamine.net [enamine.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Albendazole: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism as an Anthelmintic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (B1665689), a broad-spectrum anthelmintic agent, belongs to the benzimidazole (B57391) class of compounds. Since its development, it has become a cornerstone in the treatment of a wide array of human and animal intestinal and systemic parasitic worm infections. Its high efficacy, oral availability, and favorable safety profile have led to its inclusion on the World Health Organization's List of Essential Medicines.[1][2] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, pharmacokinetics, and clinical development of Albendazole, with a focus on the experimental methodologies that have been pivotal in characterizing this essential drug.

Discovery and History

The journey of Albendazole began with the discovery of the anthelmintic properties of thiabendazole (B1682256) in 1961, the first of the benzimidazoles.[3] This breakthrough spurred further research into related compounds. Albendazole was synthesized in 1972 at the SmithKline Animal Health Laboratories and was patented in 1975 by Robert J. Gyurik and Vassilios J. Theodorides.[1][4] It was first introduced for veterinary use in Australia in 1977.[1] Following extensive clinical trials demonstrating its efficacy and safety, Albendazole was registered for human use in 1982 and received FDA approval in 1996.[1][5]

Chemical Synthesis

The synthesis of Albendazole involves a multi-step process starting from 2-nitroaniline (B44862). The general scheme involves thiocyanation, alkylation, reduction of the nitro group, and finally, cyclization to form the benzimidazole ring system.[4][6]

A common synthetic route is as follows:

-

Thiocyanation: 2-nitroaniline is reacted with ammonium (B1175870) thiocyanate (B1210189) in the presence of a halogen to produce 2-nitro-4-thiocyanoaniline.[4]

-

Alkylation: The resulting compound is then alkylated with n-propyl bromide under basic conditions to yield 4-(propylthio)-2-nitroaniline.[4][7]

-

Reduction: The nitro group of 4-(propylthio)-2-nitroaniline is reduced, typically using a reducing agent like sodium hydrosulfide, to form 4-(propylthio)-o-phenylenediamine.[6][7]

-

Cyclization and Carbamoylation: The diamine intermediate is then condensed with a methyl-N-cyano carbamate (B1207046) salt in the presence of an acid. This step results in the formation of the benzimidazole ring and the addition of the methyl carbamate group, yielding Albendazole.[6][7]

Mechanism of Action

Albendazole's primary anthelmintic effect is achieved through its selective interaction with parasitic β-tubulin.[2][8]

-

Binding to β-Tubulin: Albendazole binds with high affinity to the colchicine-sensitive site of β-tubulin in helminth cells. This binding is significantly stronger to parasite tubulin than to mammalian tubulin, which accounts for its selective toxicity.[1][9]

-

Inhibition of Microtubule Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[2][8][10]

-

Disruption of Cellular Functions: The disruption of the microtubule network leads to the impairment of vital cellular processes in the parasite, including:

-

Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients. Their disruption severely compromises the parasite's ability to absorb glucose, its primary energy source.[1][2][8]

-

Depletion of Glycogen (B147801) Stores: Unable to take up sufficient glucose, the parasite is forced to utilize its stored glycogen, leading to rapid depletion.[1][9]

-

-

Energy Depletion and Death: The cumulative effect of impaired glucose uptake and glycogen depletion is a severe energy deficit (ATP reduction), leading to parasite immobilization and eventual death.[2][9]

-

Inhibition of Cell Division and Egg Production: Albendazole also disrupts the formation of the mitotic spindle, which is composed of microtubules and essential for cell division. This action blocks egg production and development, preventing the hatching of existing eggs.[1]

At higher concentrations, Albendazole may also inhibit metabolic enzymes like fumarate (B1241708) reductase, further disrupting the parasite's energy metabolism.[1][9]

References

- 1. Albendazole - Wikipedia [en.wikipedia.org]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. Albendazole: a new drug for human parasitoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2012070069A2 - A process for preparation of albendazole - Google Patents [patents.google.com]

- 5. usp-pqm.org [usp-pqm.org]

- 6. Albendazole synthesis - chemicalbook [chemicalbook.com]

- 7. ijisrt.com [ijisrt.com]

- 8. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 9. ijraset.com [ijraset.com]

- 10. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Albendazole Oxide: An In-depth Technical Guide to its Antiparasitic Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albendazole (B1665689), a broad-spectrum benzimidazole (B57391) anthelmintic, is a cornerstone in the treatment of a wide range of parasitic infections in both human and veterinary medicine. Following oral administration, albendazole is rapidly and extensively metabolized into its pharmacologically active metabolite, albendazole oxide, also known as albendazole sulfoxide (B87167) or ricobendazole.[1][2][3] This active metabolite is responsible for the systemic anthelmintic effects of the drug.[4] This technical guide provides a comprehensive overview of the antiparasitic spectrum of activity of this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule-dependent cellular processes in parasites.[1][2] This is achieved through its high-affinity binding to the β-tubulin subunit of the parasite's microtubules, thereby inhibiting their polymerization.[1][2] The disruption of the microtubular network has several downstream consequences for the parasite:

-

Impaired Glucose Uptake: Microtubules are crucial for the intracellular transport of nutrients, including glucose. By disrupting this network, this compound severely compromises the parasite's ability to absorb glucose, leading to a depletion of glycogen (B147801) stores and energy deprivation.[1][2][5]

-

Inhibition of Cell Division: Microtubules are essential components of the mitotic spindle, which is necessary for cell division. Inhibition of tubulin polymerization arrests cell division, preventing the growth and reproduction of the parasite.

-

Disruption of Other Cellular Functions: The microtubule cytoskeleton is vital for maintaining cell shape, motility, and the transport of secretory vesicles. The disruption of these functions contributes to the overall anthelmintic effect.

At higher concentrations, this compound may also inhibit key enzymes in the parasite's metabolic pathways, such as malate (B86768) dehydrogenase, further contributing to energy depletion.[2]

Signaling Pathway of this compound's Mechanism of Action

Caption: Mechanism of action of this compound.

Antiparasitic Spectrum of Activity

This compound exhibits a broad spectrum of activity against a variety of helminths and some protozoa.

Nematodes (Roundworms)

This compound is highly effective against a wide range of intestinal and tissue-dwelling nematodes.

| Nematode Species | Efficacy Metric | Value | Reference(s) |

| Ascaris lumbricoides | Cure Rate | 95.3% | [6] |

| Ancylostoma duodenale & Necator americanus (Hookworms) | Cure Rate | 92.2% | [6] |

| Trichuris trichiura (Whipworm) | Cure Rate | 90.5% | [6] |

| Enterobius vermicularis (Pinworm) | Cure Rate | 100% | [6] |

| Strongyloides stercoralis | Cure Rate | - | [6] |

| Brugia malayi | IC50 (Albendazole) | ~236.2 µM | [7] |

Cestodes (Tapeworms)

This compound is the drug of choice for the treatment of larval cestode infections (metacestodes).

| Cestode Species | Efficacy Metric | Value | Reference(s) |

| Echinococcus granulosus (Hydatid Disease) | Cyst Weight Reduction (mice) | 91.5% (Immunoliposome formulation) | [8] |

| Echinococcus granulosus (Hydatid Disease) | Cyst Weight Reduction (mice) | 91.1-93.7% (Chitosan microspheres) | [9][10] |

| Echinococcus granulosus | Cyst Size & Weight Reduction (mice) | Significant reduction | [11][12] |

| Taenia solium (Neurocysticercosis) | Inhibition of Alkaline Phosphatase Release (in vitro) | Significant at 10-500 ng/ml | [13] |

| Hymenolepis nana | Cure Rate (3-day treatment) | 63.4% | [6] |

| Taenia spp. | Cure Rate (3-day treatment) | 86.1% | [6] |

Trematodes (Flukes)

The efficacy of this compound against trematodes is variable.

| Trematode Species | Efficacy Metric | Value | Reference(s) |

| Fasciola hepatica | - | Limited efficacy reported | [14] |

Protozoa

This compound has demonstrated activity against certain protozoan parasites.

| Protozoan Species | Efficacy Metric | Value | Reference(s) |

| Giardia lamblia | IC50 (Albendazole) | 0.01 mg/L | [15][16] |

| Entamoeba histolytica | Growth Inhibition (in vitro) | Inhibits growth at ≤10 µg/ml | [17] |

Experimental Protocols

In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test is a standard method for evaluating the efficacy of anthelmintics against gastrointestinal nematodes in livestock.

Objective: To determine the percentage reduction in fecal egg counts after treatment with this compound.

Materials:

-

Fecal collection bags or gloves

-

Cooler with ice packs

-

McMaster slides or other egg counting chambers

-

Saturated salt solution (flotation solution)

-

Microscope

-

Graduated cylinders

-

Beakers

-

Stirring rods

-

Weighing scale

Procedure:

-

Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections. Animals should not have been treated with an anthelmintic for at least 8 weeks prior.[18]

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[18][19]

-

Dosing: Administer the appropriate dose of the test compound (albendazole or its formulation) to each animal according to its body weight.

-

Post-treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals 10 to 14 days after treatment.[19]

-

Fecal Egg Counting:

-

Add 28 ml of flotation solution to the fecal sample.[20]

-

Thoroughly mix the feces and flotation solution to create a uniform suspension.[18]

-

Immediately draw a subsample of the suspension using a syringe or pipette and fill the chambers of the McMaster slide.[18]

-

Allow the slide to sit for 1-2 minutes to allow the eggs to float to the surface.[18]

-

Examine the slide under a microscope at 100x magnification and count the number of nematode eggs within the grid of each chamber.

-

Calculation of Eggs Per Gram (EPG):

-

EPG = (Total eggs counted in all chambers / Number of chambers) x Multiplication factor of the slide (e.g., 50 for a standard McMaster slide).

-

-

Calculation of Fecal Egg Count Reduction (%):

-

% Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100.[18]

-

Interpretation: A reduction of 95% or more is generally considered effective.

In Vitro Efficacy Assessment: Larval Motility Assay

This assay assesses the effect of this compound on the motility of nematode larvae.

Objective: To determine the concentration of this compound that inhibits the motility of nematode larvae.

Materials:

-

96-well or 24-well microtiter plates

-

Nematode larvae (e.g., L3 stage of Haemonchus contortus)

-

Culture medium (e.g., RPMI-1640)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., ivermectin)

-

Negative control (solvent only)

-

Incubator (37°C)

-

Inverted microscope or automated motility tracking system

Procedure:

-

Larval Preparation: Harvest and wash the nematode larvae. Adjust the larval concentration in the culture medium.

-

Drug Dilution: Prepare serial dilutions of this compound in the culture medium. The final solvent concentration should be non-toxic to the larvae (typically ≤0.5% DMSO).[21]

-

Assay Setup:

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 24, 48, or 72 hours).[21][22]

-

Motility Assessment:

-

Data Analysis:

-

Calculate the percentage of motile larvae for each concentration.

-

Determine the IC50 value (the concentration that inhibits motility by 50%) using a dose-response curve analysis.

-

In Vitro Efficacy Assessment: Tubulin Polymerization Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the polymerization of tubulin.

Objective: To quantify the inhibition of tubulin polymerization by this compound.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine triphosphate)

-

Glycerol

-

This compound

-

Positive control (e.g., nocodazole)

-

Negative control (solvent only)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well plates (half-area plates are recommended)[24]

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.[24]

-

Add the test compounds (this compound and controls) at various concentrations to the wells.

-

-

Initiation of Polymerization:

-

Initiate the reaction by adding the cold tubulin polymerization mix to each well.

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the extent of polymerization (maximum absorbance) for each concentration.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

Experimental Workflow Visualization

Caption: General experimental workflow for evaluating anthelmintic efficacy.

Conclusion

This compound is a potent, broad-spectrum antiparasitic agent with a well-defined mechanism of action centered on the disruption of microtubule function in parasites. Its efficacy against a wide range of nematodes, cestodes, and some protozoa has been well-documented. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the discovery of new anthelmintic compounds. Further research to expand the quantitative efficacy data against a broader array of parasites and to explore potential resistance mechanisms will be crucial for optimizing its clinical and veterinary use.

References

- 1. What is the mechanism of Albendazole? [synapse.patsnap.com]

- 2. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]

- 3. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. jsczz.cn [jsczz.cn]

- 10. researchgate.net [researchgate.net]

- 11. In vivo effect of oral albendazole and albendazole sulphoxide on development of secondary echinococcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the therapeutic efficacy of albendazole-loaded silver nanoparticles against Echinococcus granulosus infection in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Analysis of Albendazole Sulfoxide Enantiomers Shows that (+)-(R)-Albendazole Sulfoxide Is the Active Enantiomer against Taenia solium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of albendazole on Entamoeba histolytica and Giardia lamblia trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. vet.ucalgary.ca [vet.ucalgary.ca]

- 18. combar-ca.eu [combar-ca.eu]

- 19. uaex.uada.edu [uaex.uada.edu]

- 20. benchchem.com [benchchem.com]

- 21. avmajournals.avma.org [avmajournals.avma.org]

- 22. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. benchchem.com [benchchem.com]

- 25. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Albendazole Oxide Binding to β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of albendazole (B1665689) oxide, the active metabolite of the anthelmintic drug albendazole, and its interaction with its primary target, β-tubulin. By inhibiting the polymerization of tubulin into microtubules, albendazole disrupts essential cellular functions in parasites, leading to their demise.[1] Understanding the molecular interactions between albendazole oxide and β-tubulin at an atomic level is crucial for elucidating its mechanism of action, predicting resistance, and designing novel, more potent anthelmintics. This guide details the key molecular interactions, summarizes binding affinity data, and provides comprehensive, step-by-step protocols for performing molecular docking and molecular dynamics simulations to study this critical protein-ligand interaction.

Molecular Interactions and Binding Affinity

In silico studies have consistently identified a key binding pocket for albendazole and its active metabolite, this compound, on β-tubulin. The interaction is primarily stabilized by a network of hydrogen bonds and hydrophobic interactions. Several amino acid residues have been identified as critical for the binding of this compound and are also implicated in the development of resistance when mutated.

Key Interacting Residues:

-

Glutamic Acid 198 (E198): This residue is widely reported to be a crucial anchor for benzimidazoles, forming a strong hydrogen bond with the ligand.[2][3] Mutations at this position, such as E198A, have been shown to significantly reduce binding affinity and confer resistance.[3][4]

-

Phenylalanine 200 (F200): This aromatic residue contributes to a hydrophobic pocket that accommodates the benzimidazole (B57391) ring.[5] The F200Y mutation is a well-documented cause of benzimidazole resistance in various helminths.[5]

-

Phenylalanine 167 (F167): Another key hydrophobic residue in the binding site. While the F167Y mutation has been associated with resistance, its effect on binding affinity can be less pronounced compared to mutations at E198 and F200.[6]

-

Other notable residues: Studies have also implicated Q134, N256, L253, Y50, C239, K350, M257, and N278 in forming various interactions, including hydrogen bonds and arene-arene bonds, with this compound in different species.[2]

Quantitative Binding Data Summary:

The binding affinity of albendazole and its metabolites to β-tubulin has been quantified in various in silico studies, typically reported as binding energy in kilocalories per mole (kcal/mol). Lower binding energy values indicate a more stable and favorable interaction.

| Ligand | β-Tubulin Source (Species/Isotype) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues Reported | Reference |

| This compound | Ancylostoma ceylanicum (Isotype 1) | -8.29 | Q134, E198, N256, L253 | [2] |

| This compound | Ancylostoma duodenale (Isotype 1) | -8.55 | Y50, E198, C239, K350, M257 | [2] |

| This compound | Necator americanus (Isotype 1) | -7.57 | E198, N278, F200 | [2] |

| Albendazole | Haemonchus contortus (Susceptible) | -8.51 | Not specified | [7] |

| Albendazole | Haemonchus contortus (F200Y Mutant) | -7.09 | Not specified | [7] |

| Albendazole | Human (PDB ID: 1SA0) | -7.0 | Not specified | [8] |

Experimental Protocols for In Silico Modeling

This section provides a detailed, step-by-step methodology for conducting molecular docking and molecular dynamics simulations to investigate the binding of this compound to β-tubulin. This protocol is a composite of best practices and methodologies reported in the literature, primarily utilizing open-source software such as AutoDock Vina for docking and GROMACS for molecular dynamics.

In Silico Experimental Workflow

The overall workflow for the in silico analysis is depicted below.

Step-by-Step Protocol

Software Requirements:

-

Molecular visualization software (e.g., PyMOL, UCSF Chimera)

-

AutoDock Tools (for preparing docking files)

-

AutoDock Vina (for molecular docking)

-

GROMACS (for molecular dynamics simulations)

-

Python with necessary libraries (for analysis)

Step 1: Protein Preparation

-

Obtain β-tubulin structure: Download the crystal structure of a relevant β-tubulin protein from the Protein Data Bank (PDB). If a crystal structure is not available for the species of interest, a homology model can be generated using servers like SWISS-MODEL.

-

Clean the PDB file: Open the structure in a molecular visualization tool. Remove all water molecules, co-factors, and any existing ligands. If the structure is a dimer (α- and β-tubulin), isolate the β-tubulin chain.

-

Prepare for docking: Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges for the β-tubulin structure. Save the prepared protein in the PDBQT format.

Step 2: Ligand Preparation

-

Obtain this compound structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

-

Prepare for docking: Open the ligand structure in AutoDock Tools. Detect the root, set the number of rotatable bonds, and assign Gasteiger charges. Save the prepared ligand in the PDBQT format.

Step 3: Molecular Docking with AutoDock Vina

-

Define the binding site: Identify the binding pocket on β-tubulin. This can be guided by the location of known inhibitors in homologous structures or by using site-finding algorithms. The key residues E198, F167, and F200 are located in the colchicine (B1669291) binding site.

-

Set up the grid box: Using AutoDock Tools, define a grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters.

-

Create the configuration file: Prepare a text file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

-

Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt.

-

Analyze docking results: Vina will output a PDBQT file containing the predicted binding poses of this compound, ranked by their binding affinities (in kcal/mol). Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic contacts) with the protein residues.

Step 4: Molecular Dynamics Simulation with GROMACS

-

Prepare the complex: Select the best-ranked docked pose of the this compound-β-tubulin complex from the docking results.

-

Generate topology:

-

Protein: Use the pdb2gmx tool in GROMACS to generate the topology for the protein, selecting a suitable force field (e.g., CHARMM36, AMBER).

-

Ligand: Generate the topology and parameters for this compound. This can be done using servers like CGenFF or the antechamber suite for AMBER force fields.

-

Combine topologies: Merge the protein and ligand topologies into a single system topology file.

-

-

Create the simulation box and solvate: Use editconf to define a simulation box (e.g., cubic or dodecahedron) around the complex and solvate to fill the box with water molecules (e.g., TIP3P).

-

Add ions: Use grompp and genion to add ions to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: Perform energy minimization to relax the system and remove steric clashes.

-

Equilibration:

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT Equilibration: Equilibrate at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production molecular dynamics simulation for a desired length of time (e.g., 50-100 nanoseconds) to observe the dynamics of the complex.

-

Analysis: Analyze the resulting trajectory to assess the stability of the complex (RMSD), the flexibility of residues (RMSF), and the persistence of key interactions like hydrogen bonds over time.

Visualization of Key Interactions

The following diagram illustrates the key molecular interactions between this compound and the β-tubulin binding site, as identified through in silico modeling.

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of this compound to β-tubulin. The detailed methodologies and data presented in this guide offer a framework for researchers to conduct their own computational studies. By leveraging these techniques, it is possible to gain deeper insights into the mechanisms of action and resistance of benzimidazole anthelmintics, ultimately aiding in the development of new and improved therapies against parasitic infections.

References

- 1. This compound | C12H15N3O3S | CID 83969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

Albendazole Oxide: A Comprehensive Technical Review of its Potential as an Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albendazole (B1665689), a broad-spectrum benzimidazole (B57391) anthelmintic, has garnered significant attention for its potential as a repurposed anti-cancer agent. Following oral administration, albendazole is rapidly and extensively metabolized to its primary active metabolite, albendazole sulfoxide, also known as albendazole oxide or ricobendazole. This metabolite is considered to be responsible for the systemic anti-parasitic effects and is hypothesized to play a crucial role in the anti-neoplastic activity observed in vivo. This technical guide provides an in-depth review of the current understanding of this compound's potential as an anti-cancer agent, focusing on its mechanism of action, preclinical data, and relevant experimental protocols. While much of the existing research has focused on the parent drug, this paper will collate and present the data available specifically for this compound, offering a resource for researchers and drug development professionals in the field of oncology.

Introduction

The repurposing of existing drugs for oncology applications presents a promising strategy to accelerate the development of new cancer therapies. Albendazole, with its well-established safety profile and long history of clinical use, has emerged as a compelling candidate. Its anti-cancer properties are primarily attributed to its ability to disrupt microtubule polymerization, a mechanism shared with established chemotherapeutic agents like the taxanes and vinca (B1221190) alkaloids. However, due to its poor aqueous solubility and rapid metabolism, the systemic exposure to albendazole is low. Instead, its principal metabolite, this compound, is readily absorbed and is the main moiety present in the plasma.[1][2] This makes a thorough understanding of this compound's direct anti-cancer effects a critical aspect of its development as a potential therapeutic.

Mechanism of Action

The primary mechanism of action of benzimidazoles, including albendazole and its metabolites, is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[3][4]

While most mechanistic studies have been conducted with the parent drug, albendazole, it is understood that this compound shares this fundamental mechanism of action.[1] In addition to tubulin disruption, other proposed anti-cancer mechanisms for albendazole that may be relevant to its oxide metabolite include the induction of oxidative stress and modulation of key signaling pathways.[5]

Signaling Pathways

Several signaling pathways have been identified as being modulated by albendazole, and by extension, potentially by this compound. These include:

-

Wnt/β-catenin Pathway: Albendazole has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation and survival.

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway by albendazole has been observed, which can reduce inflammation and cell survival in cancer cells.[6]

-

VEGF and HIF-1α: Albendazole can inhibit the expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), both of which are critical for angiogenesis, the formation of new blood vessels that supply tumors.[7]

The following diagram illustrates the proposed mechanisms of action of albendazole and its oxide metabolite.

Quantitative Data on Anti-Cancer Activity

The in vitro anti-cancer potency of this compound has been evaluated in a limited number of studies. The available data on its half-maximal inhibitory concentration (IC50) are summarized below. It is important to note that the activity of this compound appears to be cell-line specific, with some studies showing efficacy while others report a lack of activity at the tested concentrations.

| Compound | Cancer Type | Cell Line | IC50 (µM) |

| This compound (Sulfoxide) | Colorectal Cancer | HT-29 | 2.35[4] |

| Albendazole (for comparison) | Colorectal Cancer | HT-29 | 0.12[4] |

| This compound (Ricobendazole) | Intestinal Cancer | SW480, SW620, HCT8, Caco2 | Not effective at concentrations tested[8] |

| Albendazole Sulfone | Colorectal Cancer | HT-29 | Inactive[4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

In Vivo Studies